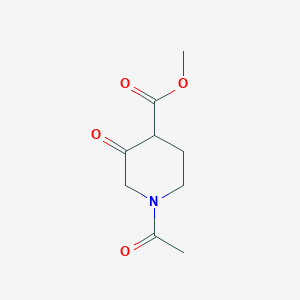

Methyl 1-acetyl-3-oxopiperidine-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 1-acetyl-3-oxopiperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO4/c1-6(11)10-4-3-7(8(12)5-10)9(13)14-2/h7H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCSXSKRFXNLTQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(C(=O)C1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyl 1-acetyl-3-oxopiperidine-4-carboxylate synthesis pathway

An In-depth Technical Guide to the Synthesis of Methyl 1-acetyl-3-oxopiperidine-4-carboxylate

Introduction

This compound is a pivotal heterocyclic scaffold in contemporary drug discovery and development. As a functionalized piperidone, it serves as a versatile building block for synthesizing complex molecular architectures with significant therapeutic potential. The strategic placement of a ketone, a β-keto ester, and an N-acetyl group provides multiple reaction handles for further chemical modification. This guide offers researchers, scientists, and drug development professionals a comprehensive technical overview of the primary synthetic pathways to this key intermediate, grounded in mechanistic principles and practical laboratory considerations. We will delve into the causality behind experimental choices, provide detailed protocols, and explore the critical parameters that ensure a successful and reproducible synthesis.

Primary Synthetic Strategy: Intramolecular Cyclization via Dieckmann Condensation

The most established and fundamentally elegant approach to constructing the 3-oxopiperidine-4-carboxylate core is through the Dieckmann condensation.[1][2] This powerful name reaction involves the base-catalyzed intramolecular cyclization of a diester to form a cyclic β-keto ester. For the synthesis of piperidine-based structures, this translates to the ring closure of an N-substituted bis(2-carboxyethyl)amine derivative.[3][4][5]

The overall logic of this pathway is to first construct a suitable acyclic diester precursor and then induce ring formation.

Logical Flow of the Dieckmann Condensation Pathway

Caption: Overall workflow for the Dieckmann condensation approach.

Mechanism and Experimental Causality

The success of the Dieckmann condensation hinges on the careful control of reaction conditions to favor intramolecular cyclization. The mechanism proceeds as follows:

-

Enolate Formation: A strong base, typically a sodium alkoxide, removes an acidic α-proton from one of the ester groups of the acyclic precursor to form a reactive enolate.

-

Expertise & Experience: The choice of base is critical. To prevent transesterification, the alkoxide of the base should match the alcohol component of the ester (e.g., sodium methoxide for methyl esters).[4] The reaction must be conducted under strictly anhydrous conditions, as any moisture will quench the base and hydrolyze the ester groups.[4]

-

-

Intramolecular Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the second ester group, forming a five- or six-membered ring.

-

Ring Closure and Elimination: A cyclic tetrahedral intermediate is formed, which then collapses, eliminating an alkoxide ion to yield the cyclic β-keto ester.

-

Deprotonation (Driving Force): The newly formed β-keto ester has a highly acidic proton located between the two carbonyl groups. The alkoxide base readily removes this proton, forming a resonance-stabilized enolate. This final, essentially irreversible deprotonation step drives the reaction equilibrium towards the cyclized product.

-

Acidic Workup: A final aqueous acid workup is required to neutralize the reaction and protonate the enolate, yielding the final this compound.

Alternative & Direct Strategy: Carboxylation of N-acetyl-3-piperidone

While the Dieckmann condensation is a classic approach, a more direct and potentially higher-yielding alternative involves the direct carboxylation of a pre-existing piperidone ring. This strategy is analogous to the reported synthesis of methyl 1-benzyl-3-oxopiperidine-4-carboxylate, where 1-benzyl-3-piperidone is carboxylated using dimethyl carbonate in the presence of a strong base like sodium hydride (NaH).[6]

This approach simplifies the synthetic sequence by starting with a cyclic precursor, N-acetyl-3-piperidone, which can be prepared or sourced commercially.

Mechanism of Direct Carboxylation

-

Enolate Formation: A strong, non-nucleophilic base such as sodium hydride deprotonates the C4 position of N-acetyl-3-piperidone, forming the corresponding enolate.

-

Nucleophilic Attack: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carboxylating agent (dimethyl carbonate).

-

Acyl Substitution: A tetrahedral intermediate is formed, which then eliminates a methoxide ion to yield the desired β-keto ester product.

Workflow for the Direct Carboxylation Method

Sources

- 1. organicreactions.org [organicreactions.org]

- 2. Dieckmann Condensation [organic-chemistry.org]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride synthesis - chemicalbook [chemicalbook.com]

Structural Dynamics and Analytical Characterization of Methyl 1-acetyl-3-oxopiperidine-4-carboxylate: A Technical Whitepaper

Executive Summary

Methyl 1-acetyl-3-oxopiperidine-4-carboxylate (CAS: 1174007-42-1) is a highly versatile, structurally complex building block utilized extensively in medicinal chemistry and target-oriented synthesis[1]. While its 2D representation appears straightforward, its 3D behavior in solution is governed by a complex thermodynamic equilibrium. As a Senior Application Scientist, I approach the structural elucidation of this molecule not as a static entity, but as a dynamic system defined by two intersecting phenomena: keto-enol tautomerism (driven by the

This whitepaper provides an in-depth mechanistic analysis of these structural dynamics, detailing the causality behind the molecule's conformational states, and establishes a self-validating analytical workflow for its definitive characterization.

Molecular Architecture & Conformational Causality

The structural complexity of this compound arises from the interplay of its three core motifs:

-

The Piperidine Scaffold: Typically adopts a chair conformation to minimize torsional strain.

-

The

-Keto Ester (C3-C4): A highly acidic system prone to enolization. -

The N-Acetyl Group: An amide system that restricts conformational freedom due to partial double-bond character.

Because tautomerization and rotamerization occur simultaneously, the molecule exists as a matrix of up to four distinct major species in solution (Keto-Syn, Keto-Anti, Enol-Syn, Enol-Anti).

Fig 1: Thermodynamic equilibrium network of tautomeric and rotameric states.

The Thermodynamics of Keto-Enol Tautomerization

Mechanistic Causality

The

The driving force for this enolization is the formation of a highly stable, planar, conjugated six-membered pseudo-ring, locked in place by a strong intramolecular hydrogen bond between the newly formed C3-hydroxyl proton and the C4 ester carbonyl oxygen[2].

The Solvent Dielectric Effect

The position of this equilibrium is strictly dictated by the solvent's dielectric constant and its hydrogen-bonding capacity:

-

Non-Polar Solvents (e.g., CDCl

): Lacking the ability to compete for hydrogen bonds, non-polar solvents preserve the intramolecular H-bond. Consequently, the thermodynamic stability of the pseudo-ring drives the equilibrium heavily toward the enol form (>70%). -

Polar Protic / H-Bonding Solvents (e.g., DMSO-d

, D

N-Acetyl Rotameric Isomerism

Mechanistic Causality

The N-acetyl group introduces a second layer of complexity via amide rotamerism. The lone pair of electrons on the piperidine nitrogen delocalizes into the

The energy barrier for this rotation is typically 15–20 kcal/mol. Because this barrier is relatively high, the rotation is slow on the NMR timescale at room temperature. As a result, the molecule populates two distinct conformational states:

-

Syn-Rotamer: The acetyl oxygen is oriented toward the C2/C3 face of the piperidine ring.

-

Anti-Rotamer: The acetyl oxygen is oriented toward the C5/C6 face.

This restricted rotation causes peak doubling in the NMR spectrum, most notably splitting the N-acetyl methyl singlet into two distinct peaks of roughly equal integration.

Self-Validating Analytical Workflow (NMR Spectroscopy)

To definitively characterize this molecule, we must employ a self-validating NMR protocol. A self-validating system ensures that experimental artifacts are mathematically and spectroscopically ruled out by cross-referencing 1D integrations with 2D correlation data.

Step-by-Step Protocol

-

Dual-Solvent Sample Preparation:

-

Prepare Sample A: 15 mg of analyte in 0.6 mL CDCl

(Enol-promoting). -

Prepare Sample B: 15 mg of analyte in 0.6 mL DMSO-d

(Keto-promoting).

-

-

1D

H NMR Acquisition (400 MHz minimum):-

Validation Checkpoint 1 (Tautomerism): In CDCl

, verify the presence of a broad singlet at -

Validation Checkpoint 2 (Rotamerism): Observe the N-acetyl methyl group at

~2.1 ppm. It must appear as two distinct singlets (syn/anti) in both solvents.

-

-

1D

C NMR Acquisition:-

Validation Checkpoint 3: Confirm the C3 carbon shift transitions from

~200 ppm (keto C=O) in Sample B to

-

-

2D NMR (HSQC & HMBC):

-

Validation Checkpoint 4: Utilize HMBC to correlate the highly deshielded enol -OH proton to the C3 and C4 carbons. This definitively proves the regiochemistry of the enolization and rules out impurities.

-

Fig 2: Self-validating NMR workflow for structural elucidation.

Quantitative Data Presentation

The table below summarizes the diagnostic NMR markers used to quantify the thermodynamic equilibrium of the system. The relative abundances are mathematically derived from the integration of these specific resonances.

Table 1: Diagnostic NMR Chemical Shifts and Thermodynamic Ratios

| Structural State | Diagnostic Nucleus | Expected Shift ( | Multiplicity | Relative Abundance (CDCl | Relative Abundance (DMSO-d |

| Keto Tautomer | 3.50 – 4.00 | Multiplet | < 30% | > 70% | |

| Enol Tautomer | 10.0 – 12.0 | Broad Singlet | > 70% | < 30% | |

| Syn-Rotamer | ~2.10 | Singlet | ~50% of active tautomer | ~50% of active tautomer | |

| Anti-Rotamer | ~2.15 | Singlet | ~50% of active tautomer | ~50% of active tautomer | |

| Keto Carbonyl | ~200.0 | Singlet | Minor | Major | |

| Enol Carbon | ~170.0 | Singlet | Major | Minor |

Conclusion & Implications in Drug Design

The structural analysis of this compound reveals a highly dynamic system governed by precise thermodynamic rules. Understanding the causality behind its tautomeric and rotameric states is not merely an academic exercise; it is a critical prerequisite for downstream synthetic applications. For instance, asymmetric reduction of the C3 ketone requires the molecule to be forced into the keto state, necessitating the use of highly polar solvents. Furthermore, when incorporating this scaffold into drug design, computational chemists must account for the energetic penalties associated with locking the N-acetyl group into a specific rotamer to achieve optimal receptor binding.

References

Sources

Physicochemical Dynamics and Synthetic Utility of Methyl 1-acetyl-3-oxopiperidine-4-carboxylate: A Technical Whitepaper

Executive Summary

Methyl 1-acetyl-3-oxopiperidine-4-carboxylate (CAS: 1174007-42-1) is a highly functionalized, nitrogen-containing heterocyclic building block. Characterized by a

This whitepaper provides an in-depth analysis of its physicochemical properties, structural dynamics, and a field-proven, self-validating synthetic protocol designed for high-yield isolation.

Physicochemical Profiling

Understanding the quantitative properties of this compound is essential for predicting its behavior in both synthetic workflows and biological assays. The data below synthesizes empirical supplier data and predictive modeling for this specific scaffold [1].

Quantitative Data Summary

| Property | Value / Description |

| IUPAC Name | This compound |

| CAS Number | 1174007-42-1 |

| Molecular Formula | C₉H₁₃NO₄ |

| Molecular Weight | 199.20 g/mol |

| Exact Mass | 199.0845 Da |

| Physical State | Viscous oil to low-melting solid (temperature dependent) |

| Predicted logP | -0.2 to 0.4 (Hydrophilic, favorable for aqueous assays) |

| Topological Polar Surface Area (TPSA) | 75.6 Ų |

| H-Bond Donors | 0 (in pure keto form), 1 (in enol form) |

| H-Bond Acceptors | 4 |

| Solubility Profile | Soluble in DCM, EtOAc, MeOH, DMSO; slightly soluble in H₂O |

Structural Dynamics: Keto-Enol Tautomerism & Reactivity

The chemical behavior of this compound is dictated by two primary structural features: the

Keto-Enol Tautomerism: The proximity of the C3 ketone and the C4 ester creates a highly acidic

Amide Resonance (

Fig 1. Keto-enol tautomerism and dual reactivity profile enabling heterocycle synthesis.

Self-Validating Synthetic Protocol

The most robust method for generating this compound is the selective N-acetylation of the commercially available unacetylated precursor, methyl 3-oxopiperidine-4-carboxylate hydrochloride.

Mechanistic Rationale & Causality

-

Solvent Selection (DCM): Dichloromethane is chosen for its aprotic nature, preventing the solvolysis of acetyl chloride while fully solubilizing the triethylamine hydrochloride byproduct.

-

Base Selection (Et₃N): Triethylamine acts as a kinetic trap for the generated HCl. Maintaining a slightly basic pH prevents the protonation of the piperidine nitrogen, which would otherwise arrest the reaction.

-

Thermal Control (0 °C): The

-keto ester is highly prone to enolization. At elevated temperatures, the enolate oxygen can compete with the piperidine nitrogen for the electrophilic acetyl chloride, leading to undesired O-acetylation. Initiating the reaction at 0 °C ensures strict N-selectivity [3].

Fig 2. Self-validating synthetic workflow for the N-acetylation of the piperidine core.

Step-by-Step Methodology

-

Preparation: Suspend methyl 3-oxopiperidine-4-carboxylate hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M concentration) under an inert argon atmosphere.

-

Base Addition: Cool the suspension to 0 °C using an ice-water bath. Add triethylamine (2.5 eq) dropwise over 10 minutes. The solution will become homogenous as the free base is generated.

-

Electrophile Addition: Dissolve acetyl chloride (1.1 eq) in a minimal volume of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15 minutes to control the exothermic acylation.

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 2 hours.

-

Self-Validation Checkpoint (IPC): Withdraw a 10 µL aliquot, dilute in HPLC-grade methanol, and analyze via LC-MS.

-

Validation criteria: The reaction is only advanced to workup if the starting material peak (m/z 158 [M+H]⁺) is <5% relative to the product peak (m/z 200[M+H]⁺). If unreacted starting material remains, add an additional 0.1 eq of acetyl chloride and stir for 30 minutes.

-

-

Quench & Workup: Quench the reaction by adding saturated aqueous NaHCO₃ (equal volume to DCM). Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 × 15 mL).

-

Washing: Wash the combined organic layers with brine to remove residual aqueous impurities, dry over anhydrous Na₂SO₄, and filter.

-

Concentration & Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient elution: 20% to 60% EtOAc in Hexanes) to yield the pure product as a viscous oil.

Analytical Characterization Standards

To verify the integrity of the synthesized this compound, the following analytical signatures must be confirmed:

-

LC-MS (ESI+): Expected molecular ion peak at m/z 200.1 [M+H]⁺.

-

¹H NMR (400 MHz, CDCl₃): Due to the keto-enol tautomerism and the restricted rotation of the N-acetyl amide bond, the NMR spectrum will display complex rotameric and tautomeric signal duplication. Key diagnostic peaks include the singlet for the methyl ester (~3.75 ppm) and the N-acetyl methyl group (~2.10 ppm). The enol proton, if observed in non-polar solvents, typically appears far downfield (>11.0 ppm) due to strong intramolecular hydrogen bonding.

References

Technical Whitepaper: Spectroscopic Characterization & Structural Dynamics of Methyl 1-acetyl-3-oxopiperidine-4-carboxylate

This technical guide provides an in-depth spectroscopic and structural analysis of Methyl 1-acetyl-3-oxopiperidine-4-carboxylate .

Executive Summary & Structural Context

This compound (C

Unlike simple organic molecules, this compound exhibits complex solution-phase behavior due to two concurrent dynamic processes:

-

Keto-Enol Tautomerism: The

-keto ester functionality at C3/C4 allows for equilibration between the keto form and the enol form (stabilized by intramolecular hydrogen bonding).[1] -

Amide Rotamerism: The

-acetyl group possesses partial double-bond character (

Consequently, spectroscopic analysis (NMR, IR) typically reveals a mixture of up to four distinct species in solution. This guide details the deconvolution of these signals.

Structural Dynamics Diagram

The following diagram illustrates the equilibrium between the keto/enol tautomers and the amide rotamers.[1]

Figure 1: Four-component equilibrium matrix showing the interplay between keto-enol tautomerism and N-acetyl rotamerism.

Synthesis & Sample Purity Considerations

Before spectroscopic analysis, the origin of the sample must be verified. The standard synthesis involves the Dieckmann condensation of acyclic diester precursors (e.g., methyl

-

Common Impurities:

-

Decarboxylated product: 1-acetyl-3-piperidinone (Result of acid hydrolysis/heating).[1]

-

Regioisomers: Methyl 1-acetyl-4-oxopiperidine-3-carboxylate (if prepared via asymmetric Dieckmann of unsymmetrical diesters without strict control).[1]

-

Residual Solvents: Toluene or Methanol (common reaction solvents).[1]

-

Spectroscopic Data Analysis[1][2]

Mass Spectrometry (MS)

Method: EI (Electron Impact, 70 eV) or ESI (Electrospray Ionization).

-

Molecular Ion (

): m/z 199 -

Base Peak: Often m/z 43 (Acetyl) or m/z 168 (Loss of OMe).[1]

Fragmentation Pathway (EI)

The fragmentation is driven by

Figure 2: Proposed EI-MS fragmentation pathway for this compound.

Infrared Spectroscopy (IR)

Method: FTIR (Neat film or KBr pellet).[1]

The IR spectrum is diagnostic for the

| Functional Group | Frequency ( | Assignment |

| O-H Stretch | 3200–3450 (Broad) | Enol hydroxyl (intramolecular H-bond).[1] Weak in neat samples if keto form dominates.[1] |

| C-H Stretch | 2950–2980 | Aliphatic C-H (methyl/methylene).[1] |

| C=O (Ester) | 1735–1750 | Non-conjugated ester carbonyl (Keto form).[1] |

| C=O (Ketone) | 1715–1725 | Ring ketone (Keto form).[1] |

| C=O (Amide) | 1640–1660 | Tertiary amide (N-acetyl). |

| C=C (Enol) | 1620–1650 | Enol double bond (often overlaps with amide).[1] |

| C-O Stretch | 1200–1250 | Ester C-O-C stretch.[1] |

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl

H NMR (400 MHz, CDCl

)

Signals are often doubled due to amide rotamers (approx. 60:40 ratio).

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 12.05 | s (broad) | variable | Enol -OH | Disappears with D |

| 4.25 / 4.10 | d / d | 1H | H-2 (eq) | Geminal coupling ( |

| 3.85 / 3.65 | d / d | 1H | H-2 (ax) | Distinct shifts for cis/trans N-acetyl rotamers. |

| 3.76 | s | 3H | Ester -OCH | Usually a sharp singlet; may show slight splitting.[1] |

| 3.45 | dd / m | 1H | H-4 | Keto form only. |

| 3.50 – 3.20 | m | 2H | H-6 | Methylene adjacent to N. Complex multiplet.[1] |

| 2.40 – 2.10 | m | 2H | H-5 | Ring methylene. |

| 2.12 / 2.08 | s | 3H | Acetyl -CH | Diagnostic: Two singlets indicate restricted rotation.[1] |

Key Interpretation Protocol:

-

Enol Identification: Look for the downfield singlet at ~12 ppm.[1] If absent, the sample may be entirely in the keto form (common in polar solvents like DMSO or Methanol).

-

H-4 Signal: In the enol form, C4 is sp

hybridized and has no proton.[1] The integration of the H-4 signal at ~3.45 ppm relative to the OMe signal allows calculation of the Keto:Enol ratio. -

Rotamer Calculation: Integration of the two acetyl methyl singlets (2.12 vs 2.08 ppm) provides the cis:trans rotamer ratio.

C NMR (100 MHz, CDCl

)

Due to the mixture, the carbon spectrum is highly populated.

| Shift ( | Carbon Type | Assignment |

| 202.5 | C=O | C-3 Ketone (Keto form) |

| 170.1 | C=O[1] | Acetyl Amide Carbonyl |

| 169.5 | C=O | Ester Carbonyl (Keto form) |

| 172.0 | C=O | Ester Carbonyl (Enol form - conjugated) |

| 168.0 | C-OH | C-3 (Enol form) |

| 98.5 | C=C | C-4 (Enol form - nucleophilic carbon) |

| 56.5 | CH | C-4 (Keto form - methine) |

| 52.5 | CH | Methoxy carbon |

| 48.0 / 44.5 | CH | C-2 (Split by rotamers) |

| 42.0 / 39.5 | CH | C-6 (Split by rotamers) |

| 21.5 / 21.2 | CH | Acetyl methyl |

Experimental Protocols

Protocol 4.1: Optimal NMR Sample Preparation

To resolve the complex equilibrium, specific preparation steps are required.

-

Solvent Selection:

-

Concentration: Prepare a dilute solution (~10 mg/0.6 mL). High concentrations can induce intermolecular aggregation, broadening peaks.[1]

-

Temperature: If rotamer peaks are coalescing (broad blobs), run the NMR at 323 K (50°C) . This increases the rate of amide bond rotation, potentially collapsing rotamer signals into time-averaged singlets for clearer assignment.

Protocol 4.2: GC-MS Analysis

Since the compound is thermally labile (decarboxylation risk), standard GC methods must be modified.

-

Inlet Temperature: Set to 200°C (lower than the standard 250°C) to minimize thermal degradation.

-

Derivatization (Optional but Recommended):

-

Treat 10 mg sample with MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).

-

This silylates the enol -OH, locking the tautomer and improving volatility.

-

Result: A single sharp peak for the TMS-enol ether, avoiding the broad tailing of the free

-keto ester.

-

References

-

Dieckmann Condensation Mechanisms

-

Tautomerism in Heterocycles

-

NMR of N-Acyl Piperidines (Rotamerism)

-

Wong, T. C., & Lemieux, R. U. (1984). "Conformational analysis of N-acetyl- and N-benzoyl-piperidines." Canadian Journal of Chemistry, 62(6), 1207-1213. Link

-

-

Analogous Spectral Data (Ethyl 1-methyl-4-oxopiperidine-3-carboxylate)

-

PubChem Compound Summary for CID 421876. Link

-

Sources

The Discovery, Synthesis, and Application of Methyl 1-acetyl-3-oxopiperidine-4-carboxylate in Modern Drug Discovery

Executive Summary & Historical Context

The evolution of modern medicinal chemistry is deeply intertwined with the development of versatile, stereochemically rich heterocyclic scaffolds. Among these, the piperidine ring is one of the most privileged structures in pharmacology, appearing in over 70% of all nitrogen-containing FDA-approved drugs. However, as drug targets have become more complex, the demand for highly functionalized, pre-organized building blocks has surged.

Methyl 1-acetyl-3-oxopiperidine-4-carboxylate (CAS: 1174007-42-1)[1] emerged from this necessity. Historically, early piperidine derivatives were limited by poor metabolic stability and off-target basicity. The discovery and commercialization of this specific

Chemical Properties & Structural Dynamics

To effectively utilize this building block, one must understand its intrinsic structural dynamics, particularly its keto-enol tautomerism and conformational behavior.

Keto-Enol Tautomerism

In solution, this compound exists in a dynamic equilibrium between its keto and enol forms.

-

Causality: The enol form is highly stabilized by an intramolecular hydrogen bond between the enolic hydroxyl group at C3 and the ester carbonyl oxygen at C4. This stabilization significantly alters its reactivity, making the C4 position highly nucleophilic (as an enolate) while the C3 position remains susceptible to hard nucleophiles when driven back to the keto form.

Physicochemical Profile

The physicochemical properties of this scaffold make it an ideal starting material for lead generation, strictly adhering to the "Rule of Three" for chemical fragments.

| Property | Value | Causality / Significance in Drug Design |

| Molecular Weight | 199.21 g/mol | Low MW allows for extensive downstream functionalization without exceeding the Lipinski limit of 500 Da[1]. |

| Formula | C₉H₁₃NO₄ | Provides a dense array of heteroatoms for hydrogen bonding[1]. |

| Calculated LogP | ~ -0.2 | High hydrophilicity ensures that downstream derivatives maintain favorable aqueous solubility, counteracting lipophilic target-binding moieties. |

| Polar Surface Area (PSA) | 63.6 Ų | Optimal for maintaining membrane permeability while providing multiple interaction vectors for target proteins. |

| Rotatable Bonds | 3 | The N-acetyl amide bond has partial double-bond character, restricting ring flipping and pre-organizing the scaffold for stereoselective reactions. |

Synthetic Methodologies: A Self-Validating System

The following protocols detail the synthesis and functionalization of the scaffold. Every step is designed as a self-validating system, ensuring that researchers can verify intermediate integrity before proceeding.

Protocol 1: Scaffold Assembly via Dieckmann Condensation

The core piperidine ring is synthesized via an intramolecular Dieckmann condensation of a linear diester precursor (N-acetyl-N-(2-methoxy-2-oxoethyl)-4-aminobutanoate).

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 eq of the linear diester (MW: 231.25) in anhydrous methanol (0.5 M concentration) under an inert argon atmosphere.

-

Base Addition: Slowly add 1.2 eq of Sodium Methoxide (NaOMe) solution (25% w/w in MeOH) at 0°C.

-

Causality: Using NaOMe in methanol matches the methyl ester of the precursor. This completely prevents transesterification side reactions that would occur if ethoxide or tert-butoxide were used. The 0°C temperature suppresses intermolecular Claisen condensation (oligomerization).

-

-

Cyclization: Heat the reaction mixture to 65°C (reflux) for 4 hours.

-

Validation (In-Process): Monitor via LC-MS. The reaction is complete when the precursor mass (

232 [M+H]⁺) disappears and the product mass ( -

Quenching & Isolation: Cool to room temperature and quench with 1.2 eq of glacial acetic acid.

-

Causality: Acetic acid neutralizes the basic enolate without hydrolyzing the newly formed

-keto ester, which would occur if strong aqueous mineral acids (like HCl) were used.

-

-

Purification: Concentrate under reduced pressure, partition between EtOAc and brine, dry over Na₂SO₄, and purify via flash chromatography.

Figure 1: Stepwise Dieckmann condensation pathway for the synthesis of the piperidine core.

Protocol 2: Divergent Functionalization (Knorr Pyrazole Synthesis)

The

Step-by-Step Methodology:

-

Condensation: Dissolve this compound in ethanol. Add 1.1 eq of a substituted hydrazine (e.g., phenylhydrazine) and 0.2 eq of glacial acetic acid.

-

Causality: The

-keto ester is prone to hydrolysis under strongly basic or aqueous conditions. Glacial acetic acid provides a mildly acidic environment that activates the C3 ketone for nucleophilic attack by the hydrazine while simultaneously suppressing ester saponification.

-

-

Aromatization: Heat to 80°C for 6 hours. The initial hydrazone intermediate will spontaneously undergo intramolecular cyclization with the C4 ester, followed by dehydration to form the aromatic pyrazole core.

-

Validation: NMR validation is critical here. The disappearance of the C4 methoxy singlet (~3.7 ppm) and the C3/C4 proton signals in the ¹H-NMR spectrum confirms successful cyclization and aromatization.

Figure 2: Divergent functionalization pathways of the beta-keto ester scaffold.

Applications in Advanced Therapeutics

The commercial availability of this compound3[3] has accelerated its use in high-throughput screening and library generation.

-

Kinase Inhibitors: The fused pyrazole derivatives (from Protocol 2) act as excellent ATP-competitive hinge binders. The N-acetyl group can later be hydrolyzed to reveal the secondary amine, which is then functionalized to interact with the solvent-exposed regions of the kinase domain.

-

GPCR Ligands: Utilizing the Bucherer-Bergs reaction on the C3 ketone yields spirocyclic hydantoins. The rigid 3D architecture of these spirocycles allows for deep penetration into the transmembrane binding pockets of G-protein coupled receptors.

-

Metabolic Stability: The strategic placement of the N-acetyl group neutralizes the inherent basicity of the piperidine nitrogen. Causality: Highly basic amines often suffer from rapid hepatic clearance via CYP450-mediated N-dealkylation or N-oxidation. The amide linkage mitigates this, dramatically improving the pharmacokinetic half-life of the resulting drug candidates[2].

References

Sources

The Pharmacological Versatility of Piperidine Derivatives: A Technical Whitepaper on Bioactivity, Mechanisms, and Screening Protocols

Prepared by: Senior Application Scientist, Drug Discovery & Assay Development

Executive Summary: The Structural Rationale of the Piperidine Scaffold

In contemporary medicinal chemistry, the piperidine ring—a six-membered, sp³-hybridized nitrogen heterocycle—is universally recognized as a "privileged structure." Its derivatives are currently embedded in over twenty distinct classes of approved pharmaceuticals, ranging from antipsychotics to targeted chemotherapeutics[1].

The biological ubiquity of piperidine derivatives stems from three core physicochemical properties:

-

Conformational Flexibility: The predominant chair conformation provides a predictable 3D spatial vector for substituents, allowing precise geometric complementarity within complex protein binding pockets[2].

-

Protonation State: With a pKa typically around 11, the secondary or tertiary amine is protonated at physiological pH. This enables critical electrostatic and cation-π interactions with negatively charged residues (e.g., aspartate or glutamate) in target receptors[3].

-

Lipophilicity Modulation: The aliphatic ring enhances membrane permeability and blood-brain barrier (BBB) penetration, a critical requirement for neurotherapeutics[2].

This technical guide dissects the mechanistic foundations of piperidine derivatives in two primary therapeutic domains—neurodegeneration and oncology—and provides field-proven, self-validating experimental protocols for evaluating their efficacy.

Neurotherapeutics: Cholinesterase Inhibition in Alzheimer's Disease

The cholinergic hypothesis of Alzheimer's Disease (AD) posits that cognitive decline is driven by a deficit in acetylcholine (ACh). Piperidine derivatives, most notably the gold-standard drug Donepezil, act as potent, reversible inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)[3].

Mechanistic Grounding

Advanced crystallographic and molecular docking studies reveal that the benzylpiperidine moiety of these derivatives exhibits a dual-binding mechanism. The protonated piperidine nitrogen anchors into the Catalytic Active Site (CAS) via cation-π interactions with tryptophan residues, while the extended aromatic tail interacts with the Peripheral Anionic Site (PAS)[4]. This dual occupancy not only blocks substrate entry but also prevents AChE-induced amyloid-beta aggregation, a secondary pathogenic mechanism in AD.

Validated Protocol: Modified Ellman’s Spectrophotometric Assay

To evaluate the IC₅₀ of novel piperidine derivatives against AChE/BuChE, the Ellman's assay remains the industry standard[5]. The protocol below is engineered as a self-validating system to eliminate false positives caused by assay interference or non-enzymatic hydrolysis.

Causality & Assay Design:

-

Pre-incubation: Piperidine derivatives often exhibit slow-binding kinetics due to the deep, narrow gorge of AChE. A 15-minute pre-incubation establishes thermodynamic equilibrium before substrate addition.

-

pH Control: The phosphate buffer is strictly maintained at pH 8.0. This optimizes both the enzymatic hydrolysis rate and the ionization of the chromogen (DTNB) into the highly absorptive 5-thio-2-nitrobenzoate anion.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve the piperidine test compounds in DMSO (final assay concentration of DMSO must be <1% to prevent enzyme denaturation).

-

Enzyme Setup: Dilute AChE (from electric eel) or BuChE (equine serum) to 0.09 U/mL in the buffer[5].

-

Pre-Incubation: In a 96-well microplate, add 140 µL buffer, 20 µL of the test compound, and 20 µL of the enzyme solution. Incubate at 25°C for 15 minutes.

-

Substrate & Chromogen Addition: Add 10 µL of 10 mM DTNB (5,5′-dithiobis-2-nitrobenzoic acid) and 10 µL of 15 mM ATCI (acetylthiocholine iodide) to initiate the reaction[4].

-

Kinetic Readout: Measure absorbance continuously at 412 nm for 5–10 minutes using a microplate reader.

-

System Validation:

-

Positive Control: Donepezil (Validates assay sensitivity).

-

Negative Control: 1% DMSO vehicle (Baselines normal enzyme activity).

-

Blank: Buffer + DTNB + ATCI without enzyme (Accounts for spontaneous ATCI hydrolysis).

-

Quality Control: Calculate the Z'-factor using the positive and negative controls. A Z'-factor > 0.5 validates the assay's robustness for high-throughput screening.

-

Fig 1. Modified Ellman’s assay workflow for evaluating AChE inhibition.

Oncology: Targeted Cytotoxicity and Apoptotic Induction

Beyond neurology, piperidine and its natural alkaloid derivative, piperine, have demonstrated profound anticancer properties. They act not merely as broad-spectrum cytotoxins, but as targeted modulators of oncogenic signaling pathways[6].

Mechanistic Grounding

The primary anticancer mechanism of piperidine derivatives involves the intrinsic (mitochondrial) apoptotic pathway. These compounds induce the generation of Reactive Oxygen Species (ROS), which triggers the downregulation of the anti-apoptotic protein Bcl-2 and the concurrent upregulation of the pro-apoptotic protein Bax[6]. This shift in the Bax/Bcl-2 ratio compromises mitochondrial membrane integrity, leading to the release of cytochrome C into the cytosol. Cytochrome C then binds to Apaf-1, forming the apoptosome, which cleaves and activates Caspase-9 and subsequently Caspase-3, executing cell death[6].

Fig 2. Apoptotic signaling pathway induced by piperidine derivatives in cancer cells.

Validated Protocol: In Vitro Cytotoxicity (MTT Assay)

To quantify the anti-proliferative effects of piperidine derivatives, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is utilized[7].

Causality & Assay Design: The MTT assay is specifically chosen because it relies on the activity of NAD(P)H-dependent cellular oxidoreductase enzymes. Since piperidine derivatives directly target mitochondrial stability (as outlined above), the reduction of the yellow MTT tetrazolium to purple formazan is a direct, causal indicator of intact mitochondrial metabolism, making it highly sensitive to this specific class of compounds.

Step-by-Step Methodology:

-

Cell Seeding: Seed human cancer cells (e.g., PC3 prostate or A549 lung cancer lines) in a 96-well plate at a density of 5 × 10³ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow adherence[6][8].

-

Compound Treatment: Aspirate media and treat cells with varying concentrations of the piperidine derivative (e.g., 0.1 µM to 100 µM) dissolved in fresh media.

-

Incubation: Incubate for 48 to 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours. Rationale: This allows sufficient time for viable mitochondria to metabolize the dye without causing formazan crystal-induced cellular toxicity.

-

Solubilization: Carefully remove the media and add 150 µL of DMSO to dissolve the insoluble purple formazan crystals.

-

Readout: Measure absorbance at 570 nm.

-

System Validation:

-

Positive Control: Doxorubicin or Melphalan (Validates apoptotic machinery of the cell line)[9].

-

Negative Control: Untreated cells + vehicle (100% viability baseline).

-

Background Control: Media + MTT + DMSO (No cells, subtracts background absorbance).

-

Quantitative Data Synthesis

The structural versatility of the piperidine ring allows for extreme tuning of biological activity. Table 1 and Table 2 summarize the quantitative efficacy of various derivatives across both neurological and oncological targets.

Table 1: Comparative Cholinesterase Inhibitory Activity

| Compound Class / Derivative | Target Enzyme | Potency (IC₅₀) | Mechanistic Action / Notes |

| Donepezil (Reference) | AChE | 33.4 nM | Dual binding at CAS and PAS of AChE[5]. |

| Aminoalkylated Chalcones | AChE | 0.11 – 5.34 nM | Highly potent; diethylamine/piperidine substituents enhance PAS affinity[5]. |

| Benzimidazole-Piperidines | AChE / BuChE | 19.44 – 36.05 µM | Moderate dual inhibitors; potential for broader neuroprotection[10]. |

| Phenoxyethyl Piperidines | AChE | Mixed | Mixed-type inhibition; selective against AChE over BuChE[4]. |

Table 2: In Vitro Cytotoxicity Against Human Cancer Cell Lines

| Compound / Derivative | Target Cell Line | Potency (IC₅₀) | Mechanistic Action / Notes |

| Compound 17a (Piperine deriv.) | PC3 (Prostate) | Concentration-dependent | Induces apoptosis via BAX upregulation and XIAP/BCL-2 downregulation[6]. |

| Aryloxyaryl Mannich Bases | HCT116 (Colon) | 3.80 µM | Oxygen linker essential for high cytotoxic action[9]. |

| Piperidine Complex (Synthetic) | A549 (Lung) | High efficacy | Exhibits concurrent DPPH radical scavenging and high cytotoxicity[8]. |

Conclusion

The piperidine scaffold remains an indispensable tool in the arsenal of drug discovery. As demonstrated through rigorous mechanistic mapping and validated in vitro protocols, its ability to be functionalized allows for the precise targeting of complex pathological networks—from the dual-site inhibition of acetylcholinesterase in Alzheimer's disease to the targeted disruption of mitochondrial membrane potentials in aggressive carcinomas. Future development will likely leverage computational modeling to further optimize the ADMET profiles of these highly versatile derivatives[2].

References

-

- National Center for Biotechnology Information (NCBI) 2. - National Center for Biotechnology Information (NCBI)

-

- BenchChem 4. - International Journal of Innovative Research in Technology (IJIRT)

-

- Northwestern Medical Journal

-

- Encyclopedia MDPI 7. - Journal of Clinical Medicine of Kazakhstan 8. - National Center for Biotechnology Information (NCBI) 9. - MDPI Molecules

-

- Taylor & Francis

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Journal of Clinical Medicine of Kazakhstan [clinmedkaz.org]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. nwmedj.org [nwmedj.org]

- 9. ijirt.org [ijirt.org]

- 10. mdpi.com [mdpi.com]

Technical Guide: Properties and Synthetic Utility of Methyl 1-acetyl-3-oxopiperidine-4-carboxylate

Executive Summary

Methyl 1-acetyl-3-oxopiperidine-4-carboxylate (CAS: 1174007-42-1) is a highly versatile

The Chemical Paradox: Addressing the "Hydrochloride Salt" Misnomer

In commercial chemical catalogs, this compound is occasionally listed with a "hydrochloride" suffix[1]. As an application scientist, it is critical to address this structural anomaly immediately before integrating the compound into any workflow.

The N1 position of this piperidine ring is acetylated, forming an amide. Because the nitrogen lone pair is strongly delocalized into the adjacent carbonyl group via resonance, the N-acetyl group is essentially non-basic (

Logical workflow resolving the structural basicity paradox of N-acetyl piperidines.

Physicochemical Properties & Structural Data

To ensure accurate stoichiometric calculations and analytical tracking, the core quantitative data of the free base is summarized below[2][4][5].

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1174007-42-1 |

| Molecular Formula | C₉H₁₃NO₄ |

| Formula Weight | 199.21 g/mol |

| Typical Purity | ≥95% (HPLC/NMR) |

| SMILES String | O=C(C1C(CN(C(C)=O)CC1)=O)OC |

| Reactivity Profile | Bis-electrophile ( |

Mechanistic Utility: The -Keto Ester as a Bis-Electrophile

In medicinal chemistry, the primary value of this compound lies in its

By exploiting the differential reactivity of these two centers, we can perform controlled, sequential condensations with bis-nucleophiles (such as hydrazines or amidines) to construct complex, 3D-rich fused bicyclic systems like the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold—a privileged motif in kinase inhibitors and GPCR ligands.

Step-by-step synthetic workflow for constructing fused pyrazolo[4,3-c]pyridine scaffolds.

Self-Validating Experimental Protocols

To guarantee trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating causality for every step and explicit In-Process Controls (IPCs).

Protocol A: Synthesis of 5-Acetyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ol

Objective: Chemoselective condensation of the

-

Initiation: Dissolve 1.0 equivalent (e.g., 1.99 g, 10 mmol) of this compound in 20 mL of anhydrous ethanol in a round-bottom flask.

-

Nucleophilic Addition: Cool the solution to 0°C using an ice bath. Slowly add 1.1 equivalents (11 mmol) of hydrazine hydrate dropwise.

-

Causality: The low temperature minimizes premature side reactions and controls the exothermic hydrazone formation at the more sterically accessible C3 ketone.

-

-

Cyclization: Attach a reflux condenser and heat the reaction mixture to 80°C (reflux) for 4-6 hours.

-

Causality: Elevated temperature is required to overcome the activation energy barrier, allowing the secondary amine of the hydrazine intermediate to attack the C4 ester, driving cyclization and the expulsion of methanol.

-

-

In-Process Control (IPC) & Validation: Monitor the reaction via LC-MS. The reaction is self-validating when the starting material mass (

200 [M+H]⁺) completely transitions to the product mass ( -

Isolation: Cool the mixture to room temperature, concentrate under reduced pressure, and purify via flash chromatography (Eluent: DCM/MeOH).

Protocol B: Storage and Handling to Prevent Decarboxylation

Objective: Maintain the structural integrity of the

-

Storage Conditions: Store the compound in a tightly sealed amber vial under an inert atmosphere (Argon or Nitrogen) at 2-8°C.

-

Causality:

-keto esters are prone to hydrolysis followed by spontaneous thermal decarboxylation, especially in the presence of ambient moisture or trace atmospheric acids/bases.

-

-

Pre-Reaction Validation: Before use in sensitive cross-coupling reactions, verify integrity via ¹H-NMR.

-

Self-Validation: The presence of a sharp singlet at ~3.7 ppm (ester methoxy group) and the absence of a new downstream ketone peak (which would indicate the decarboxylated 1-acetyl-3-piperidone byproduct) definitively validates the material's structural integrity.

-

References

-

Namiki Shoji Co., Ltd. - Building Blocks Catalogue (Des-acetyl precursor reference) URL: [Link]

Sources

- 1. 179023-37-1|Methyl 3-oxopiperidine-4-carboxylate|BLD Pharm [bldpharm.com]

- 2. methyl 1-acetyl-3-oxo-piperidine-4-carboxylate 95% | CAS: 1174007-42-1 | AChemBlock [achemblock.com]

- 3. namiki-s.co.jp [namiki-s.co.jp]

- 4. This compound | 1174007-42-1 [sigmaaldrich.com]

- 5. CAS: 1174007-42-1 | CymitQuimica [cymitquimica.com]

Methodological & Application

Synthesis of Methyl 1-acetyl-3-oxopiperidine-4-carboxylate from isonipecotic acid.

[1][2][3]

Executive Summary

This protocol details the synthesis of This compound , a critical

While isonipecotic acid is a common building block for 4-substituted piperidines, its direct conversion to the 3-oxo-4-carboxylate derivative is synthetically inefficient due to the difficulty of regioselective C-H oxidation at the C3 position. Therefore, this guide prioritizes the Regioselective Carboxylation of 1-Acetyl-3-piperidone (or its benzyl analog followed by acyl exchange). This route offers superior atom economy, scalability, and avoids the formation of complex isomeric mixtures.

Strategic Synthetic Analysis

Retrosynthetic Logic

The target molecule is a cyclic

Figure 1: Retrosynthetic analysis highlighting the strategic advantage of the piperidone route over the isonipecotic acid route.

Why Not Isonipecotic Acid?

Direct conversion of isonipecotic acid (4-COOH) to the target (3-oxo-4-COOMe) faces two major hurdles:

-

Oxidation State: It requires the introduction of a ketone at C3. Direct oxidation of piperidines usually occurs at C2/C6 (lactamization) or requires pre-existing unsaturation.

-

Regiocontrol: Introducing a ketone beta to the nitrogen and alpha to the ester without ring opening is chemically non-trivial.

Therefore, the protocol below utilizes the Carboxylation of 3-Piperidone, which is the industry-standard "correction" for this synthesis.

Detailed Experimental Protocol

Method: Regioselective Carboxylation of 1-Acetyl-3-piperidone

This method utilizes a thermodynamic enolate trap with Dimethyl Carbonate (DMC). If 1-acetyl-3-piperidone is not commercially available, it is synthesized from 3-hydroxypiperidine or via the 1-benzyl analog.

Reagents & Materials:

-

Substrate: 1-Acetyl-3-piperidone (or 1-Benzyl-3-piperidone for the two-stage route).

-

Carboxylating Agent: Dimethyl Carbonate (DMC) (Anhydrous).

-

Base: Sodium Hydride (NaH) (60% dispersion in mineral oil).[1]

-

Solvent: Toluene or THF (Anhydrous).

-

Quench: Glacial Acetic Acid / Ice Water.

Step 1: Synthesis of the

-Keto Ester Scaffold

| Parameter | Specification | Notes |

| Stoichiometry | 1.0 equiv Ketone : 2.5 equiv NaH : 5.0 equiv DMC | Excess DMC acts as solvent/reagent. |

| Temperature | Reflux (80–90 °C) | Required to drive the equilibrium. |

| Time | 2–4 Hours | Monitor by TLC/LC-MS. |

| Atmosphere | Nitrogen/Argon | Strictly anhydrous conditions required. |

Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet.

-

Base Preparation: Charge NaH (60% dispersion, 2.5 equiv) into the flask. Wash twice with anhydrous hexanes to remove mineral oil if high purity is required (optional for large scale). Suspend NaH in anhydrous Toluene or DMC.

-

Reagent Addition: Add Dimethyl Carbonate (5–10 equiv) to the suspension. Heat the mixture to 60 °C .

-

Substrate Addition: Dissolve 1-Acetyl-3-piperidone (1.0 equiv) in a minimal amount of DMC/Toluene. Add this solution dropwise to the NaH suspension over 30–45 minutes. Caution: Hydrogen gas evolution will be vigorous.

-

Reflux: After addition, heat the reaction to reflux (approx. 90 °C). The mixture typically turns from a grey suspension to a thick, yellow/brown paste (the sodium enolate).

-

Completion: Stir at reflux for 2–3 hours. Monitor conversion by TLC (EtOAc/Hexane) or LC-MS (Target Mass: M+1 = 200.2).

-

Quench: Cool the mixture to 0 °C. Carefully quench with glacial acetic acid (approx. 3 equiv) diluted in toluene, or pour onto crushed ice/HCl mixture. Note: Acidification is crucial to protonate the enolate.

-

Extraction: Extract the aqueous layer with Ethyl Acetate (3x).[1] Combine organic layers.

-

Wash: Wash with brine, dry over anhydrous

, and concentrate under reduced pressure. -

Purification: The crude

-keto ester exists in equilibrium with its enol form. Purify via flash column chromatography (Silica Gel, 0-30% EtOAc in Hexanes).

Yield: Typical isolated yields range from 75% to 85% .

Step 2: N-Acylation (If starting from N-Benzyl precursor)

If the user must start from a stable precursor like 1-benzyl-3-piperidone (more common than N-acetyl), an additional "switch" step is needed after or before carboxylation.

Route Variant:

-

Carboxylation: 1-Benzyl-3-piperidone

Methyl 1-benzyl-3-oxopiperidine-4-carboxylate.[1] -

Hydrogenolysis/Acylation:

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, verify the following physiochemical markers. The product exists as a mixture of keto and enol tautomers.

| Analytical Method | Expected Signal | Mechanistic Interpretation |

| LC-MS (ESI+) | m/z ~200.1 [M+H]+ | Confirms molecular weight of the acetylated ester. |

| 1H NMR (CDCl3) | Characteristic Enol -OH proton (indicates | |

| 1H NMR (CDCl3) | Methyl ester singlet (-COOCH3 ). | |

| 1H NMR (CDCl3) | Acetyl methyl group (-NCOCH3 ). | |

| IR Spectroscopy | 1735 cm | Distinct Ester C=O and Ketone C=O stretches. |

| FeCl3 Test | Violet Coloration | Positive test for enols (confirms |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Moisture in reagents (NaH/DMC). | Use freshly opened anhydrous DMC. Dry Toluene over molecular sieves. |

| No Reaction | NaH quality degraded. | Use fresh NaH. Ensure temperature reaches reflux (>80°C). |

| Decarboxylation | Acidic workup too harsh or prolonged heat. | |

| O-Alkylation | Reaction of enolate with alkyl halides (if present). | Ensure no alkyl halides are present. This reaction uses DMC, so O-methylation is rare but possible; usually, C-acylation is preferred. |

References

-

Synthesis of 3-oxopiperidine-4-carboxylates via Carboxylation

- Source: ChemicalBook & Patent Liter

- Context: Describes the reaction of 1-benzyl-3-piperidone with dimethyl carbonate and NaH to yield the 4-carboxyl

-

Dieckmann Condensation for Piperidines

- Source:Journal of Heterocyclic Chemistry.

- Context: Standard routes for synthesizing 3-oxopiperidine derivatives

-

Isonipecotic Acid Reactivity

- Source:Wikipedia / PubChem.

- Context: Confirmation of Isonipecotic acid structure (4-COOH)

-

Hydrogenolysis/Acylation Strategy

- Source:Organic Process Research & Development.

- Context: Methodologies for N-benzyl cleavage in the presence of acyl

Sources

- 1. ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 2. Oxidation of acetaldehyde by peroxynitrite and hydrogen Peroxide/Iron(II). Production Of acetate, formate, and methyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]

- 6. CN106831540A - It is a kind ofï¼Sï¼The preparation method of 3 piperidine carboxylic acids - Google Patents [patents.google.com]

Application Note: Methyl 1-acetyl-3-oxopiperidine-4-carboxylate in Fentanyl Analog Scaffolding

This Application Note is designed for researchers in medicinal chemistry and pharmacology focusing on the structural optimization of opioid scaffolds. It addresses the specific utilization of Methyl 1-acetyl-3-oxopiperidine-4-carboxylate (CAS 1174007-42-1), a specialized beta-keto ester intermediate used to access 3-substituted piperidine analogs and isomeric fentanyl derivatives .[1]

Part 1: Chemical Scaffolding & Significance[2]

The Structural Distinction

In the synthesis of classical fentanyl (N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide), the core scaffold is a 4-substituted piperidine derived from 1-phenethyl-4-piperidone.[2]

The subject compound, This compound , represents a critical regioisomeric shift . It places the reactive ketone at the C3 position and the ester at the C4 position.[3] This "Inverse Dieckmann" product is not a precursor to standard fentanyl but is the requisite scaffold for:

-

Iso-Fentanyls (3-Anilidopiperidines): Analogs where the anilido-propionamide moiety is transposed to the C3 position.[2]

-

4-Carbomethoxy-3-Fentanyls: Isomers of Carfentanil/Remifentanil where the functionalities are swapped (Amine at C3, Ester at C4).[2]

-

Novel SAR Libraries: Exploring the "kinked" topology of 3-substituted opioids compared to the linear 4-substituted class.

The N-Acetyl Moiety

Unlike standard precursors (often N-Benzyl or N-Phenethyl), this scaffold carries an N-Acetyl group.[2]

-

Direct Consequence: Downstream synthesis yields Acetyl-analogs (e.g., Acetyl-Iso-Fentanyl).[2]

-

Deprotection: The N-acetyl group is robust; converting this to the N-phenethyl group (required for high potency) requires harsh acidic hydrolysis or reduction (LiAlH4), which simultaneously reduces the ester/ketone.[3] Therefore, this scaffold is best used for N-ethyl/N-alkyl analogs (via reduction) or requires a protecting group swap if N-phenethyl is desired.[2]

Part 2: Synthesis Protocols

Protocol A: Regioselective Dieckmann Cyclization

Objective: To synthesize the 3-oxo-4-carboxylate core from acyclic precursors.[2]

Principle: The cyclization of unsymmetrical diesters dictates the position of the ketone.[3] Precursor: Methyl N-acetyl-N-(2-methoxycarbonylethyl)-3-aminopropionate (or similar unsymmetrical diester).

Reagents:

-

Sodium Methoxide (NaOMe) or Potassium tert-butoxide (t-BuOK)

-

Quench: Acetic Acid / Ice Water[3]

Workflow:

-

Activation: Suspend 1.2 eq of NaOMe in anhydrous Toluene under N2 atmosphere.

-

Addition: Add the diester dropwise at reflux (110°C). The removal of methanol (azeotropic distillation) drives the equilibrium.[4][3]

-

Cyclization: Reflux for 4–6 hours. The solution will turn orange/brown as the enolate forms.[3]

-

Work-up: Cool to 0°C. Acidify with 10% AcOH to pH 5–6.

-

Extraction: Extract with EtOAc. Wash with brine.[3] Dry over MgSO4.[3]

-

Purification: The product exists in keto-enol equilibrium.[2] Flash chromatography (Hexane/EtOAc) isolates the stable beta-keto ester.[3]

Critical Note on Isomerism: If using the symmetrical precursor (N,N-bis(2-methoxycarbonylethyl)acetamide), the product is chemically equivalent (3-oxo-4-ester vs 4-oxo-3-ester) due to symmetry unless substituted.[2] For the specific 3-oxo target described here, confirm regiochemistry via NMR (C3 vs C4 shifts).

Protocol B: Reductive Amination (Synthesis of the 3-Anilino Core)

Objective: To install the anilino nitrogen at C3 while retaining the C4-ester (Iso-Carfentanil pathway).

Reagents:

Step-by-Step:

-

Imine Formation: Dissolve this compound in DCE. Add Aniline and AcOH.[3] Stir at Room Temp for 2 hours. (Monitor disappearance of ketone peak on IR/TLC).

-

Reduction: Cool to 0°C. Add STAB (1.5 eq) portion-wise.

-

Reaction: Allow to warm to RT and stir overnight.

-

Quench: Quench with saturated NaHCO3 (gas evolution).

-

Isolation: Extract organic layer.[2][3][5] The product is Methyl 1-acetyl-3-anilinopiperidine-4-carboxylate .

Protocol C: Decarboxylation (Synthesis of 1-Acetyl-3-Piperidone)

Objective: To remove the ester, yielding the pure 3-ketone for simple Iso-Fentanyl synthesis.[2]

Reagents:

Workflow:

-

Dissolve the beta-keto ester in 6M HCl.[2]

-

Reflux vigorously for 4 hours. CO2 evolution indicates decarboxylation.[2][3]

-

Note: This condition also hydrolyzes the N-acetyl group to the secondary amine (3-piperidone).[2]

-

Re-protection (Optional): If N-acetyl is desired, re-acetylate with Acetic Anhydride.[2][3] If N-phenethyl is desired, alkylate the secondary amine with Phenethyl Bromide/K2CO3 before proceeding to the aniline step.[2][3]

Part 3: Divergent Synthesis Pathways (Visualized)

The following diagram illustrates the divergent utility of the scaffold: Route 1 (Retaining the ester for Carfentanil isomers) and Route 2 (Decarboxylation for Fentanyl isomers).[4][3]

Caption: Divergent synthesis from the 3-oxo-4-carboxylate scaffold yielding either 4-substituted-3-amido (Iso-Carfentanil) or 3-amido (Iso-Fentanyl) derivatives.[6][7][8]

Part 4: Analytical Data & Validation

When characterizing intermediates derived from this scaffold, the following NMR signatures are diagnostic:

| Feature | 1H NMR Shift (CDCl3) | Diagnostic Significance |

| Enol-OH | 12.0 - 12.5 ppm (s) | Indicates the beta-keto ester exists in enol form (common in non-polar solvents).[2] |

| C4-Methine | 3.5 - 3.8 ppm (m) | In the keto-form, this proton is alpha to both carbonyls.[2] Disappears upon enolization.[3] |

| N-Acetyl | 2.0 - 2.1 ppm (s) | Sharp singlet confirming the protecting group is intact.[2] |

| Ester-Me | 3.7 ppm (s) | Methyl ester singlet.[2] Loss of this peak confirms successful decarboxylation (Route B).[4][3] |

| C3-Methine | 4.2 - 4.5 ppm (m) | In the final anilino product, this shift confirms the amine attachment at C3.[2] |

Part 5: Safety & Compliance

WARNING: High Potency Opioid Precursors

While this compound itself is a chemical building block, its downstream products (substituted anilidopiperidines) are potent

-

Engineering Controls: All reactions involving the introduction of the aniline moiety must be performed in a Class II Biosafety Cabinet or a filtered fume hood with bag-in/bag-out HEPA filtration.[2]

-

Deactivation: Spills containing active analogs should be treated with Chlorine Bleach (10%) or Peracetic Acid for 30 minutes before disposal.[4][2][3]

-

Legal Status: In many jurisdictions (including the US and EU), "Fentanyl related substances" are broadly scheduled.[4][3] Even "Iso-Fentanyl" (3-position) analogs may fall under the Federal Analogue Act or specific scheduling actions. Verify local regulations before synthesis.

References

-

Vuckovic, S., et al. (2009).[4][3][9] Structure-activity relationship of new fentanyl analogues. Current Medicinal Chemistry. Link

-

Janssen, P. A. J. (1962).[4][3] A review of the chemical features associated with strong morphine-like activity. British Journal of Anaesthesia. Link

-

Valdez, C. A., et al. (2014).[4][3] An Efficient, Optimized Synthesis of Fentanyl and Related Analogs. PLOS ONE. Link

-

Popovic, G., et al. (1998).[4][3] 3-Carbomethoxy fentanyl: Synthesis, pharmacology and conformational analysis. Journal of the Serbian Chemical Society.[3][10] (Contextualizing the 4-oxo-3-ester vs 3-oxo-4-ester).

-

UNODC. (2022).[4][3][11] Global SMART Update: Fentanyl and its analogues. United Nations Office on Drugs and Crime.[3][9] Link

Sources

- 1. 179023-37-1|Methyl 3-oxopiperidine-4-carboxylate|BLD Pharm [bldpharm.com]

- 2. methyl 1-acetyl-3-oxo-piperidine-4-carboxylate 95% | CAS: 1174007-42-1 | AChemBlock [achemblock.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WO2000026187A1 - Process for producing 4-arylpiperidine-3-carbinols and related compounds - Google Patents [patents.google.com]

- 9. Frontiers | Metabolic Pathways and Potencies of New Fentanyl Analogs [frontiersin.org]

- 10. WO2007144391A1 - Process for preparing remifentanil, intermediates thereof, use of said intermediates and processes for their preparation - Google Patents [patents.google.com]

- 11. News: April 2022 – UNODC: Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control [unodc.org]

Application Notes and Protocols for the N-Acylation of Piperidine Derivatives

Introduction: The Significance of N-Acylated Piperidines in Medicinal Chemistry

The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1] Its prevalence stems from its ability to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability. The N-acylation of piperidine derivatives is a fundamental and highly versatile transformation in organic synthesis, enabling the introduction of a wide range of functional groups. This modification is a cornerstone of medicinal chemistry, as the resulting amide functionality is a key pharmacophore in numerous therapeutic agents, contributing to target binding and overall biological activity.[2][3]

This guide provides a comprehensive overview of the experimental protocols for the N-acylation of piperidine derivatives, delving into the underlying mechanisms, practical considerations, and troubleshooting strategies. The protocols detailed herein are designed to be robust and adaptable for a variety of piperidine substrates and acylating agents, empowering researchers in drug discovery and development to efficiently synthesize novel N-acylated piperidine scaffolds.

Core Principles: Understanding the N-Acylation Reaction

The N-acylation of piperidines proceeds through a nucleophilic acyl substitution mechanism.[2][4] The lone pair of electrons on the nitrogen atom of the piperidine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. This initial attack forms a tetrahedral intermediate, which then collapses, expelling a leaving group to yield the stable amide product.

The presence of a base is often crucial to neutralize the acidic byproduct generated during the reaction (e.g., HCl from an acyl chloride), which could otherwise protonate the starting piperidine, rendering it non-nucleophilic and halting the reaction.[2][5]

Experimental Protocols

This section details step-by-step protocols for the N-acylation of piperidine derivatives using three common classes of acylating agents: acyl chlorides, acid anhydrides, and carboxylic acids in conjunction with coupling agents.

Protocol 1: N-Acylation using Acyl Chlorides

Acyl chlorides are highly reactive acylating agents that readily react with piperidines to form amides. This method is generally high-yielding and proceeds under mild conditions.

Experimental Workflow:

Caption: General workflow for N-acylation of piperidine derivatives.

Step-by-Step Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the piperidine derivative (1.0 equivalent). Dissolve the substrate in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (to a concentration of 0.1-0.5 M).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2-1.5 equivalents).[6] Stir the solution for 5-10 minutes at room temperature.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is important to control the exothermicity of the reaction.[6]

-

Acylating Agent Addition: Add the acyl chloride (1.05-1.2 equivalents) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with the same organic solvent used for the reaction (e.g., DCM) three times.

-

Washing and Drying: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-acylated piperidine.

Representative Reaction Parameters:

| Acylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) |

| Acetyl chloride | TEA | DCM | 0 to RT | 1-3 |

| Benzoyl chloride | DIPEA | Chloroform | 0 to RT | 2-4 |

| 4-Acetylpiperidine-1-carbonyl chloride | TEA | DCM | 0 to RT | 2-16[2] |

Protocol 2: N-Acylation using Acid Anhydrides

Acid anhydrides are another common class of acylating agents. They are generally less reactive than acyl chlorides, which can be advantageous for controlling the reaction with more sensitive substrates.

Step-by-Step Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the piperidine derivative (1.0 equivalent) in an anhydrous solvent like DCM.

-

Base Addition: Add a non-nucleophilic base such as triethylamine or pyridine (1.2 equivalents).

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Acylating Agent Addition: Add the acid anhydride (1.1 equivalents) dropwise to the stirred solution.[7]

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Continue stirring for 4-6 hours or until completion as monitored by TLC or LC-MS.[6]

-

Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.

Representative Reaction Parameters:

| Acylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) |

| Acetic anhydride | Pyridine | DCM | 25 | 4-6[6] |

| Propionic anhydride | TEA | THF | 0 to RT | 3-5 |

Protocol 3: N-Acylation using Carboxylic Acids and Coupling Agents

This method is widely used, especially in peptide synthesis, and offers the advantage of using readily available carboxylic acids directly. Coupling agents activate the carboxylic acid to facilitate the reaction with the amine.

Mechanism Overview:

Caption: Simplified mechanism of coupling agent-mediated N-acylation.

Step-by-Step Procedure:

-

Reaction Setup: To a solution of the carboxylic acid (1.0-1.2 equivalents) in a suitable solvent such as DCM or dimethylformamide (DMF), add the coupling agent (e.g., HATU, HBTU, or EDC, 1.1-1.3 equivalents) and a base (e.g., DIPEA or TEA, 2.0-3.0 equivalents).

-

Activation: Stir the mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.

-

Amine Addition: Add the piperidine derivative (1.0 equivalent) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: The work-up procedure may vary depending on the coupling agent and solvent used. A typical work-up involves washing the reaction mixture with aqueous solutions (e.g., 1M HCl, saturated NaHCO₃, and brine) to remove the coupling agent byproducts and excess reagents. The subsequent extraction, drying, concentration, and purification steps are similar to those in Protocol 1.

Common Coupling Agents and Bases:

| Coupling Agent | Base | Solvent |

| HATU | DIPEA | DMF |

| HBTU | TEA | DCM |

| EDC/HOBt | DIPEA | DCM/DMF |

Troubleshooting Common Issues

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low Yield | - Incomplete reaction- Incorrect stoichiometry- Inactive catalyst/reagents | - Increase reaction time or temperature- Verify accurate measurement of reagents; consider a slight excess of the acylating agent- Use fresh reagents and ensure the catalyst is active[7] |

| Side Product Formation | - Di-acylation of other functional groups- Reaction with a nucleophilic solvent- Epimerization at a stereocenter | - Use protecting groups or control stoichiometry- Use inert solvents like DCM or THF- Careful selection of base and reaction temperature[7] |

| Purification Difficulties | - Peak tailing on silica gel chromatography | - Add a small amount of a basic modifier (e.g., triethylamine) to the eluent[8] |

Purification of N-Acylated Piperidine Derivatives

Flash column chromatography on silica gel is the most common method for purifying N-acylated piperidine derivatives. Due to the basic nature of the piperidine nitrogen, peak tailing can sometimes be an issue.[8] This can often be mitigated by adding a small percentage (0.1-1%) of a base like triethylamine to the eluent system.

For crystalline products, recrystallization is an effective purification technique. A suitable solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[8]

Characterization of N-Acylated Piperidines

The structure and purity of the synthesized N-acylated piperidines are typically confirmed by a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The acylation of the piperidine nitrogen leads to characteristic shifts in the signals of the protons and carbons adjacent to the nitrogen. Due to restricted rotation around the newly formed amide bond, signal broadening or the presence of rotamers may be observed in the NMR spectra.[9][10][11]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the product.

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12][13]

-

Ventilation: Conduct all reactions in a well-ventilated fume hood.[13]

-

Handling of Reagents:

-

Acyl chlorides and anhydrides: These reagents are corrosive and moisture-sensitive. Handle them with care in a dry environment.[14]

-

Bases: Triethylamine and DIPEA are flammable and have strong odors.

-

Solvents: Anhydrous solvents are often flammable. Keep them away from ignition sources.

-

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic Chemistry Portal. Retrieved from [Link]

-

Siddiqui, Z. N., & Khan, S. A. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 25(11), 2590. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Chemical Communications. Retrieved from [Link]

-

ResearchGate. (2015). Acetic Acid as a Catalyst for the N-Acylation of Amines Using Esters as the Acyl Source. Retrieved from [Link]

-

International Journal of Creative Research Thoughts. (2020). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. IJCRT.org. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. PMC. Retrieved from [Link]

-

MDPI. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Retrieved from [Link]

-

MBL Life Science. (n.d.). Safety Data Sheet. MBL Life Science. Retrieved from [Link]

-

University of Bath's research portal. (n.d.). N-Acylation Reactions of Amines. Retrieved from [Link]

-

ACS Publications. (2018). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Retrieved from [Link]

-

Scholars Research Library. (2011). N-acylation in non-aqueous and aqueous medium i.e. Schotten-Baumann method of amide synthesis with carboxylic acid activating reagent such as thionyl chloride and Phosphine- halogen reagents have been discussed. Der Pharma Chemica. Retrieved from [Link]

-

ResearchGate. (2016). The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. PMC. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). Synthesis and kinetic resolution of N -Boc-2-arylpiperidines. Chemical Communications. Retrieved from [Link]

-

ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

-

RSC Publishing. (2021). Recent advances in the synthesis of N-acyl sulfonamides. Retrieved from [Link]

-

RSC Publishing. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Retrieved from [Link]

-

Rsc.org. (n.d.). Supplemental Data: Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. Retrieved from [Link]

-

MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Retrieved from [Link]

-